Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-
Description
The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- is a structurally complex molecule featuring a ketone bridge linking two heterocyclic moieties:
- Isoxazole core: Substituted with 3-ethyl and 5-methyl groups, enhancing steric bulk and lipophilicity.
- Piperazine ring: Functionalized with a 2-fluorophenyl group at the 4-position, contributing to target specificity and metabolic stability.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-14-16(12(2)23-19-14)17(22)21-10-8-20(9-11-21)15-7-5-4-6-13(15)18/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNIMTZSHGFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Common reagents used in these reactions include ethyl acetoacetate, hydrazine, and fluorobenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.
Medicine
In medicine, Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Estimated as C₁₈H₂₀FN₃O₂ (based on structural analogs) .
- Mechanism of Action : Likely interacts with enzymes or receptors (e.g., serotonin or dopamine receptors), modulating inflammatory pathways .
Structural Analogs and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name | Structural Features | Biological Activity | References |
|---|---|---|---|
| Target Compound : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- | Isoxazolyl (3-ethyl-5-methyl), 2-fluorophenyl-piperazinyl, methanone linker | Antimicrobial, anti-inflammatory, neurological applications | |
| [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone | Isoxazolyl (Cl, F), piperazinyl (2-ethoxyphenyl) | Enhanced solubility due to ethoxy group; activity likely similar to target | |
| 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone | Isoxazolyl (Cl, F), unsubstituted phenyl-piperazinyl | Reduced specificity compared to fluorinated analogs | |
| (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | Triazolyl core, 2-fluorophenyl-piperazinyl | Anticancer, antimicrobial (triazole-mediated enzyme inhibition) | |
| [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone | Thiazolyl core, pyridyl-piperazinyl | Antimicrobial, antidepressant (via monoamine oxidase interaction) | |
| 2-Furyl(4-{4-[(substituted) sulfonyl]benzyl}-1-piperazinyl)methanone derivatives | Furyl, sulfonyl benzyl-piperazinyl | Antibacterial (MIC: 4–32 µg/mL), low cytotoxicity |
Impact of Substituents on Activity
- Fluorine Substituents : The 2-fluorophenyl group in the target compound enhances binding affinity to biological targets (e.g., GPCRs) and improves metabolic stability .
- Chlorine and Ethoxy Groups : Chlorine increases potency but may elevate toxicity (e.g., ), while ethoxy improves solubility .
- Heterocycle Variation : Replacing isoxazole with triazole () or thiazole () alters selectivity toward specific enzymes (e.g., cytochrome P450 or kinases).
Biological Activity
Chemical Structure and Properties
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- can be structurally represented as follows:
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 315.36 g/mol
- IUPAC Name : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-
The isoxazole ring is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that the isoxazolyl moiety may influence the GABAergic system, which is crucial in modulating neuronal excitability and has implications in anxiety and depression treatment. Additionally, the piperazine structure is often associated with serotonin receptor modulation, suggesting potential antidepressant effects.
Pharmacological Studies
- Neurotransmitter Modulation : Studies have shown that compounds similar to Methanone can act as selective modulators of serotonin receptors (5-HT) and GABA receptors. This modulation can lead to anxiolytic and antidepressant effects.
- Antidepressant Activity : In animal models, derivatives of this compound demonstrated significant antidepressant-like behaviors, possibly through enhanced serotonergic transmission and GABAergic inhibition.
-
Case Studies :
- A study published in Journal of Medicinal Chemistry examined various isoxazole derivatives and found that those with similar structural features to Methanone exhibited promising results in reducing depressive symptoms in rodent models .
- Another investigation highlighted the neuroprotective properties of isoxazole compounds against oxidative stress in neuronal cultures, suggesting a potential therapeutic application for neurodegenerative diseases .
Toxicity and Safety Profile
While initial studies indicate favorable pharmacological profiles, comprehensive toxicity assessments remain critical. The safety profile of Methanone must be evaluated through rigorous preclinical studies to ascertain its viability for human use.
Data Table: Summary of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
